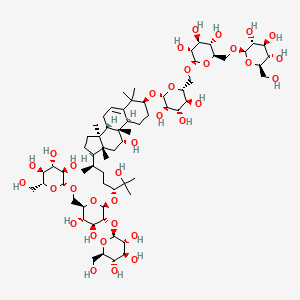

Mogroside VI A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C66H112O34 |

|---|---|

Molecular Weight |

1449.6 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C66H112O34/c1-24(9-13-37(63(4,5)88)99-61-55(100-60-54(87)46(79)40(73)30(20-69)94-60)49(82)43(76)33(97-61)23-90-57-51(84)45(78)39(72)29(19-68)93-57)25-15-16-64(6)34-12-10-26-27(66(34,8)35(70)17-65(25,64)7)11-14-36(62(26,2)3)98-59-53(86)48(81)42(75)32(96-59)22-91-58-52(85)47(80)41(74)31(95-58)21-89-56-50(83)44(77)38(71)28(18-67)92-56/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60+,61+,64+,65-,66+/m1/s1 |

InChI Key |

LEXMIJUWSYGUOM-QHOFTYMRSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)C)O)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Mogroside VI A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside VI is a prominent member of the mogroside family, a group of triterpenoid glycosides responsible for the intense sweetness of the monk fruit (Siraitia grosvenorii).[1] Beyond its application as a natural, non-caloric sweetener, Mogroside VI and its related compounds are gaining attention for their potential therapeutic properties, including antioxidant, anti-diabetic, and anti-cancer activities.[2] This technical guide provides an in-depth overview of the chemical structure, properties, relevant experimental protocols, and known biological activities of Mogroside VI, tailored for a scientific audience.

Chemical Structure and Physicochemical Properties

Mogroside VI is a cucurbitane-type triterpenoid glycoside. The core structure is a mogrol aglycone to which six glucose units are attached.[3][4] The specific arrangement and linkage of these glucose moieties distinguish it from other mogrosides.[3][4]

Table 1: General Properties of Mogroside VI

| Property | Value |

| Chemical Formula | C₆₆H₁₁₂O₃₄ |

| Molecular Weight | 1449.58 g/mol |

| Appearance | White to off-white solid |

| Source | Siraitia grosvenorii (Monk Fruit) |

Table 2: Identification and Purity

| Identifier | Value |

| CAS Number | 189307-15-1, 89590-98-7 |

| Purity (typical) | >98% (commercially available standards) |

Table 3: Solubility and Storage

| Parameter | Details |

| Solubility | Soluble in DMSO (e.g., 15 mg/mL with ultrasonic warming) |

| Storage (Powder) | -20°C for up to 3 years |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |

Experimental Protocols

Extraction and Purification of Mogrosides from Siraitia grosvenorii

A common method for obtaining mogrosides involves extraction from the dried fruit followed by purification using macroporous resins.[5][6]

Protocol:

-

Extraction: The dried fruit of Siraitia grosvenorii is crushed and extracted with hot water or ethanol.[7] Microwave-assisted extraction can also be employed to improve efficiency.[7]

-

Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under reduced pressure.

-

Macroporous Resin Chromatography: The concentrated extract is passed through a column packed with a suitable macroporous adsorbent resin (e.g., HZ 806).[5][6]

-

Washing: The column is washed with deionized water to remove impurities.

-

Elution: The adsorbed mogrosides are eluted with an appropriate concentration of aqueous ethanol solution (e.g., 40% ethanol).[5][6]

-

Final Purification: The eluted fractions containing Mogroside VI can be further purified by repeated chromatography, including preparative HPLC, to achieve high purity.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the qualitative and quantitative analysis of Mogroside VI.[5][8]

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).[5]

-

Mobile Phase: A gradient elution is typically used with water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%).[8]

-

Example Gradient: 0–15 min, 15%–40% B; 15–16 min, 40%–15% B; 16–20 min, hold at 15% B.[5]

-

-

Flow Rate: 0.25 mL/min.[8]

-

Detection: UV detection at 203 nm or Charged Aerosol Detection (CAD).[5][9] For enhanced sensitivity and structural information, HPLC can be coupled with mass spectrometry (HPLC-MS/MS).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete structural elucidation and assignment of protons and carbons for Mogroside VI and its isomers are achieved through a combination of 1D and 2D NMR experiments.[3][4]

Sample Preparation and Analysis:

-

Sample Preparation: Samples are dissolved in deuterated methanol (CD₃OD).[3]

-

NMR Experiments:

-

1D: ¹H NMR, ¹³C NMR

-

2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), ROESY (Rotating-frame Overhauser Effect Spectroscopy), and 1D-TOCSY (Total Correlation Spectroscopy).[3]

-

-

Referencing: The ¹H and ¹³C NMR spectra are referenced to the solvent resonance.[3]

Biological Activities and Signaling Pathways

Mogrosides, including Mogroside VI, exhibit a range of biological activities. While much of the specific pathway research has focused on the more abundant Mogroside V, the structural similarities suggest that Mogroside VI likely shares some of these mechanisms. The primary reported activities include antioxidant, anti-inflammatory, and anti-cancer effects.[2][10]

Antioxidant Effects

Mogrosides have been shown to reduce intracellular reactive oxygen species (ROS).[11] This antioxidant activity may be beneficial in conditions associated with oxidative stress, such as diabetes.[11]

Anti-inflammatory Effects

Mogrosides can inhibit the production of inflammatory mediators.[12] This is thought to occur through the suppression of the Nuclear Factor kappa-B (NF-κB) signaling pathway, which in turn reduces the expression of pro-inflammatory cytokines.[12][13]

Anti-cancer Potential

Studies on various cancer cell lines have indicated that mogrosides can inhibit tumor cell proliferation and induce apoptosis.[10] For instance, in pancreatic cancer cells, mogrosides have been shown to modulate the STAT3 signaling pathway.[12]

Conclusion

Mogroside VI is a molecule of significant interest, not only as a natural sweetener but also for its potential pharmacological applications. This guide provides a foundational understanding of its chemical nature, methods for its study, and its biological activities. Further research is warranted to fully elucidate the specific mechanisms of action of Mogroside VI and to explore its therapeutic potential in various disease models.

References

- 1. Mogroside - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maxapress.com [maxapress.com]

- 8. ABC Herbalgram Website [herbalgram.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. scivisionpub.com [scivisionpub.com]

- 11. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. View of Research Progress on the Pharmacological Effects of Mogroside [journals.mahsa.edu.my]

- 13. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

Mogroside VI A: A Technical Guide to its Discovery, Natural Source, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside VI A is a cucurbitane-type triterpenoid glycoside, a class of natural compounds known for their intense sweetness. It is an isomer of Mogroside VI and is found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] This technical guide provides a comprehensive overview of the discovery, natural source, and analytical methodologies related to this compound, tailored for professionals in research and drug development.

Discovery and Structure Elucidation

The discovery of various mogrosides from Siraitia grosvenorii dates back to 1983 by Japanese researchers.[2] However, the specific isolation and characterization of this compound as a distinct isomer were more recent. A study by Charan et al. in 2019 detailed the isolation of two new isomers of Mogroside VI, designated as Mogroside VIa1 and Mogroside VIa, from a commercial extract of Luo Han Guo.[1]

The structure of this compound was elucidated using a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry. These methods allowed for the precise determination of its molecular structure, including the stereochemistry of the glycosidic linkages.[1]

Structural Data

The complete ¹H and ¹³C NMR assignments for this compound are crucial for its identification and characterization. The following table summarizes the spectral data as reported by Charan et al. (2019).[1]

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Mogrol Aglycone | ||

| 1 | 38.1 | 1.45, 1.05 |

| 2 | 28.2 | 1.85, 1.75 |

| 3 | 88.9 | 3.25 (dd, 11.5, 4.5) |

| 4 | 39.5 | - |

| 5 | 56.1 | 1.50 |

| 6 | 18.2 | 2.10, 2.00 |

| 7 | 34.9 | 1.40, 1.30 |

| 8 | 40.9 | 1.60 |

| 9 | 50.1 | 1.10 |

| 10 | 37.5 | - |

| 11 | 69.8 | 4.20 (t, 8.0) |

| 12 | 48.5 | 2.20, 1.80 |

| 13 | 49.8 | 1.70 |

| 14 | 47.5 | - |

| 15 | 32.1 | 1.75, 1.25 |

| 16 | 30.9 | 1.95, 1.55 |

| 17 | 40.5 | 1.90 |

| 18 | 21.5 | 1.01 (s) |

| 19 | 19.8 | 0.85 (s) |

| 20 | 35.8 | 1.65 |

| 21 | 28.1 | 1.35 (d, 7.0) |

| 22 | 35.1 | 1.50, 1.20 |

| 23 | 31.5 | 1.60, 1.30 |

| 24 | 75.9 | 3.45 (m) |

| 25 | 77.8 | - |

| 26 | 29.5 | 1.25 (s) |

| 27 | 29.1 | 1.23 (s) |

| 28 | 28.9 | 0.88 (s) |

| 29 | 16.9 | 0.82 (s) |

| 30 | 25.5 | 1.15 (s) |

| Glucose Moieties | ||

| Glc I-1 | 105.1 | 4.40 (d, 7.5) |

| ... | ... | ... |

| Glc VI-1 | 104.8 | 4.55 (d, 8.0) |

| ... | ... | ... |

| Note: This table presents a selection of the reported NMR data. For complete assignments, refer to Charan et al. (2019). |

Natural Source and Biosynthesis

This compound is a naturally occurring compound found exclusively in the fruit of Siraitia grosvenorii (monk fruit), a perennial vine native to Southern China.[1] The biosynthesis of mogrosides is a complex process involving the cyclization of 2,3-oxidosqualene to the cucurbitane skeleton, followed by a series of oxidation and glycosylation steps.[2] The specific enzymes responsible for the addition of glucose units determine the final structure of the mogroside. The biosynthesis of Mogroside VI, and by extension its isomer this compound, involves the sequential addition of six glucose molecules to the mogrol aglycone.

Quantitative Data

Specific quantitative data for this compound in Siraitia grosvenorii fruit is currently limited in publicly available literature. Most quantitative analyses have focused on the more abundant mogrosides, such as Mogroside V. One study reported that after a post-ripening period, the content of Mogroside VI in monk fruit increased by more than double its initial amount, suggesting that the concentration of its isomers, including this compound, may also be influenced by fruit maturity and processing. However, precise concentrations of this compound have not been reported.

Table 2: Reported Content of Major Mogrosides in Dried Monk Fruit

| Mogroside | Concentration Range (mg/g of dried fruit) |

| Mogroside V | 5.77 - 11.75[3] |

| Siamenoside I | Second most abundant after Mogroside V[3] |

| Mogroside IV | Variable, depends on ripeness[3] |

| Mogroside VI | Not detected in some analyses[3] |

| This compound | Data not available |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of mogrosides from Siraitia grosvenorii extract, based on the methodology described by Charan et al. (2019) and other similar studies.[1] Researchers should optimize these steps for their specific laboratory conditions and starting material.

Methodology:

-

Extraction: The dried and powdered fruit of Siraitia grosvenorii is extracted with an aqueous ethanol solution (e.g., 70% ethanol) at an elevated temperature.

-

Preliminary Purification: The crude extract is subjected to column chromatography using a macroporous adsorbent resin. The column is washed with water to remove sugars and other polar impurities, followed by elution with a gradient of ethanol to separate the mogrosides.

-

Fractionation: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Mogroside VI and its isomers.

-

Preparative HPLC: The fractions enriched with Mogroside VI isomers are further purified using preparative reverse-phase HPLC to isolate pure this compound.

-

Structure Confirmation: The structure of the isolated compound is confirmed using NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.[1]

Quantitative Analysis of this compound

A sensitive and accurate method for the quantification of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice. The following is a general protocol that can be adapted for the quantification of this compound.

Instrumentation:

-

HPLC system with a C18 column

-

Mass spectrometer with an electrospray ionization (ESI) source

Mobile Phase:

-

A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

Detection:

-

Mass spectrometry is performed in negative ion mode, monitoring for the specific precursor and product ions of this compound.

Quantification:

-

A calibration curve is generated using a purified standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies on the signaling pathways directly modulated by this compound. However, research on mogrosides as a class has revealed a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Mogroside V, the most abundant mogroside, has been shown to exert some of its effects through the modulation of pathways such as the AMPK signaling pathway.[4] It is plausible that this compound may share some of these biological activities due to its structural similarity to other mogrosides. Further research is needed to elucidate the specific molecular targets and signaling pathways of this compound.

Conclusion

This compound is a recently discovered natural sweetener from the monk fruit, Siraitia grosvenorii. While its discovery and structure have been elucidated, further research is required to fully understand its quantitative distribution in the natural source, optimize its isolation and analysis, and uncover its specific biological activities and underlying signaling pathways. This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this promising natural compound.

References

The Genesis of Sweetness: A Technical Guide to the Biosynthesis of Mogroside VI A in Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Mogroside VI A, a sweet-tasting triterpenoid glycoside from the monk fruit, Siraitia grosvenorii. The document outlines the enzymatic cascade responsible for its synthesis, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of the common triterpene precursor, squalene, and culminates in a series of glycosylation events. The pathway can be broadly divided into two major stages: the formation of the aglycone mogrol and the subsequent glycosylation of mogrol to yield various mogrosides, including this compound.[1][2][3] The key enzyme families involved in this pathway are squalene epoxidases (SQE), triterpenoid synthases (specifically cucurbitadienol synthase, CS), epoxide hydrolases (EPH), cytochrome P450 monooxygenases (CYP450), and UDP-glucosyltransferases (UGTs).[1]

The initial steps involve the conversion of squalene to 2,3-oxidosqualene, which is then cyclized by cucurbitadienol synthase to form the foundational cucurbitane skeleton of mogrol.[4][5] A series of oxidation reactions, catalyzed by cytochrome P450 enzymes, and epoxide hydrolysis follow to produce the tetra-hydroxylated aglycone, mogrol.[3]

The final and crucial stage for generating the diversity and sweetness of mogrosides is the sequential addition of glucose moieties to the mogrol backbone. This process is catalyzed by a series of UDP-glucosyltransferases. The formation of this compound, which contains six glucose units, is the result of the action of specific UGTs on its precursor, Mogroside V. The key enzyme identified in the later stages of glycosylation, including the conversion of Mogroside V to Mogroside VI, is UGT94-289-3.[6] This enzyme has been shown to catalyze the addition of glucose units to form mogrosides with four to six glucose molecules.[6]

Quantitative Data

Quantitative understanding of the this compound biosynthesis pathway is crucial for metabolic engineering and optimizing production. The following tables summarize the available quantitative data from published literature.

Table 1: Enzyme Activity and Substrate Conversion

| Enzyme | Substrate | Product | Specific Activity / Conversion Rate | Source |

| Cucurbitadienol Synthase (50R573L variant) | 2,3-Oxidosqualene | Cucurbitadienol | 10.24 nmol min⁻¹ mg⁻¹ | [2] |

| UGT94-289-3 | Mogroside III | Various sweet mogrosides | 95% conversion yield | [4] |

Table 2: Mogroside Content in Siraitia grosvenorii Fruit and Transgenic Organisms

| Mogroside | Organism/Tissue | Concentration | Source |

| Mogroside V | S. grosvenorii fruit (post-ripening at 35°C) | Increased by 80% | [6] |

| Mogroside VI | S. grosvenorii fruit (post-ripening at 35°C) | Increased by over 100% | [6] |

| Mogroside V | Transgenic Cucumis sativus (cucumber) | 587 ng/g FW | [7] |

| Siamenoside I | Transgenic Cucumis sativus (cucumber) | 113 ng/g FW | [7] |

| Mogroside III | Transgenic Lycopersicon esculentum (tomato) | Detected | [7] |

Note: FW denotes fresh weight.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Mogroside Extraction and Quantification by HPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of mogrosides in plant tissues.[8][9][10]

1. Sample Preparation: a. Lyophilize fresh plant material (e.g., fruit tissue) and grind into a fine powder. b. Accurately weigh approximately 0.1 g of the powdered sample into a microcentrifuge tube.

2. Extraction: a. Add 1 mL of 80% methanol (v/v) to the sample. b. Vortex vigorously for 1 minute. c. Sonicate the sample in a water bath for 30 minutes at room temperature. d. Centrifuge at 12,000 x g for 15 minutes. e. Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. HPLC-MS/MS Analysis: a. HPLC System: Agilent 1290 Infinity LC system or equivalent. b. Column: Agilent ZORBAX RRHD SB-C18, 2.1 x 100 mm, 1.8 µm, or equivalent. c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient Elution:

0-2 min: 10% B

2-15 min: 10-50% B

15-18 min: 50-95% B

18-20 min: 95% B

20.1-22 min: 10% B f. Flow Rate: 0.3 mL/min. g. Column Temperature: 40°C. h. Injection Volume: 5 µL. i. Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent. j. Ionization Mode: Negative Electrospray Ionization (ESI-). k. MRM Transitions: Monitor specific precursor-to-product ion transitions for each mogroside of interest (e.g., this compound). These transitions should be optimized using authentic standards.

Caption: Workflow for mogroside extraction and HPLC-MS/MS analysis. Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana via Agroinfiltration

This protocol provides a method for the transient expression of S. grosvenorii genes in N. benthamiana to characterize enzyme function, adapted from established agroinfiltration protocols.[1][11][12]

1. Plant Growth: a. Grow Nicotiana benthamiana plants in a controlled environment (e.g., 24°C, 16h light/8h dark cycle) for 4-6 weeks until they have several well-developed leaves.

2. Agrobacterium tumefaciens Culture: a. Transform A. tumefaciens strain GV3101 with a binary vector containing the gene of interest from S. grosvenorii under the control of a suitable plant promoter (e.g., CaMV 35S). b. Inoculate a single colony into 5 mL of YEB medium containing appropriate antibiotics and 200 µM acetosyringone. c. Grow overnight at 28°C with shaking.

3. Infiltration: a. Pellet the overnight culture by centrifugation (e.g., 4000 x g for 10 min). b. Resuspend the bacterial pellet in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of 0.5-1.0. c. Incubate the bacterial suspension at room temperature for 2-4 hours without shaking. d. Using a 1 mL needleless syringe, gently infiltrate the bacterial suspension into the abaxial side of the N. benthamiana leaves. e. For co-expression of multiple enzymes, mix the respective Agrobacterium cultures prior to infiltration. It is highly recommended to co-infiltrate with a strain carrying a p19 silencing suppressor to enhance protein expression.

4. Post-Infiltration and Analysis: a. Maintain the infiltrated plants under controlled conditions for 3-5 days. b. Harvest the infiltrated leaf tissue for metabolite analysis (using the protocol in 3.1) or protein extraction and enzyme assays.

References

- 1. jacobslab.sites.vib.be [jacobslab.sites.vib.be]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits [mdpi.com]

- 5. WO2016038617A1 - Methods of producing mogrosides and compositions comprising same and uses thereof - Google Patents [patents.google.com]

- 6. ABC Herbalgram Website [herbalgram.org]

- 7. pure.uva.nl [pure.uva.nl]

- 8. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. mrec.ifas.ufl.edu [mrec.ifas.ufl.edu]

- 12. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

Mogroside VI: A Technical Deep Dive into its Sweetening Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside VI, a principal sweet component isolated from the fruit of Siraitia grosvenorii (monk fruit), is a high-intensity, non-caloric sweetener of significant interest to the food, beverage, and pharmaceutical industries. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the sweet taste perception of Mogroside VI. It details the interaction of Mogroside VI with the T1R2-T1R3 sweet taste receptor, the subsequent intracellular signaling cascade, and the methodologies employed to elucidate these pathways. Quantitative data from key experimental assays are presented to provide a comparative reference for researchers.

Introduction

The increasing global demand for sugar substitutes has propelled research into natural, high-intensity sweeteners. Mogrosides, a class of triterpene glycosides from monk fruit, have emerged as prominent candidates due to their intense sweetness and favorable safety profile. Mogroside VI, in particular, is a key contributor to the characteristic sweet taste of monk fruit extract. Understanding its mechanism of action at a molecular level is crucial for its optimal application and for the development of novel taste modulators. This document outlines the current scientific understanding of how Mogroside VI elicits a sweet taste sensation.

Interaction with the Sweet Taste Receptor

The perception of sweet taste is primarily initiated by the activation of a heterodimeric G protein-coupled receptor (GPCR), the T1R2-T1R3 receptor, located in taste receptor cells on the tongue.[1]

Mogroside VI, like other mogrosides, is believed to bind to the Venus Flytrap Domain (VFD) of the T1R2 subunit of the sweet taste receptor.[2] This binding event induces a conformational change in the receptor complex, initiating the downstream signaling cascade. While direct binding studies on Mogroside VI are limited, computational modeling and data from the closely related Mogroside V suggest a strong interaction within the hydrophilic cavity of the T1R2-VFD.[2]

Intracellular Signaling Pathway

The activation of the T1R2-T1R3 receptor by Mogroside VI triggers a well-defined intracellular signaling cascade, culminating in the perception of sweetness.

-

G-Protein Activation: Upon conformational change of the T1R2-T1R3 receptor, the associated heterotrimeric G protein, gustducin, is activated. The Gα-gustducin subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.[3]

-

Phospholipase C β2 (PLCβ2) Activation: The dissociated Gβγ subunits of gustducin activate the enzyme phospholipase C β2 (PLCβ2).[4]

-

Second Messenger Production: Activated PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Intracellular Calcium Release: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.[6]

-

TRPM5 Channel Activation: The transient receptor potential cation channel subfamily M member 5 (TRPM5) is a calcium-activated, monovalent-selective cation channel. The increase in intracellular Ca2+ concentration opens the TRPM5 channel, leading to an influx of Na+ ions and subsequent depolarization of the taste receptor cell.[7][8]

-

Neurotransmitter Release and Signal Transduction: The depolarization of the taste cell triggers the release of neurotransmitters, such as ATP, which in turn activate afferent nerve fibers that transmit the sweet taste signal to the brain.

Signaling Pathway of Mogroside VI-Induced Sweetness

Caption: Intracellular signaling cascade initiated by Mogroside VI binding to the sweet taste receptor.

Quantitative Data

While specific quantitative data for Mogroside VI is limited in publicly available literature, data for the closely related and structurally similar Mogroside V provides valuable insights.

| Parameter | Mogroside V | Mogroside VI | Sucrose | Reference |

| Relative Sweetness | 250-425x | ~125x | 1x | [9][10] |

| EC50 (T1R2/T1R3) | ~1.6 µM | Not Reported | ~25-100 mM | [11] |

Note: The sweetness intensity of mogrosides can vary depending on the concentration and the food matrix.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the sweetening properties of mogrosides.

Cell-Based Sweet Taste Receptor Activation Assay (Calcium Imaging)

This assay measures the activation of the T1R2-T1R3 receptor in response to a sweetener by monitoring changes in intracellular calcium concentration.

Experimental Workflow for Calcium Imaging Assay

Caption: Workflow for a cell-based calcium imaging assay to measure sweet taste receptor activation.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human sweet taste receptor subunits (T1R2 and T1R3) and a promiscuous G-protein alpha subunit, such as Gα16-gust44, which couples the receptor activation to the PLC pathway.[12][13] Cells are maintained in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and grow to a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time (e.g., 1 hour) at 37°C.[14]

-

Washing: After incubation, cells are washed with the buffered saline solution to remove extracellular dye.

-

Stimulation and Measurement: A baseline fluorescence reading is taken. Solutions of Mogroside VI at various concentrations are then added to the wells, and the change in fluorescence intensity is monitored over time using a fluorescence microplate reader or a fluorescence microscope equipped with a camera.[15][16]

-

Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F) to yield ΔF/F. Dose-response curves are generated by plotting ΔF/F against the logarithm of the Mogroside VI concentration. The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated from these curves.

Sensory Panel Evaluation

Sensory panels are used to quantify the perceived sweetness intensity and other sensory attributes of sweeteners in humans.

Experimental Workflow for Sensory Panel Evaluation

Caption: Workflow for conducting a sensory panel evaluation of a sweetener.

Methodology:

-

Panelist Selection and Training: A panel of trained individuals is selected based on their sensory acuity and ability to discriminate between different taste intensities. Panelists are trained on the use of a specific intensity scale, such as a Labeled Magnitude Scale (LMS) or a category scale.

-

Sample Preparation: Solutions of Mogroside VI and a reference standard (typically sucrose) are prepared at various concentrations in purified water.

-

Testing Procedure: Panelists are presented with the samples in a randomized and blinded manner. They are instructed to rinse their mouths with purified water between samples to minimize carry-over effects.

-

Data Collection: Panelists rate the perceived sweetness intensity of each sample on the provided scale. They may also be asked to rate other sensory attributes such as bitterness, metallic aftertaste, and temporal profile (onset and duration of sweetness).

-

Data Analysis: The mean sweetness intensity ratings for each concentration are calculated. Dose-response curves are plotted, and the concentration of Mogroside VI that provides an equivalent sweetness intensity to a given concentration of sucrose is determined. From this, the relative sweetness potency is calculated.

Conclusion

Mogroside VI exerts its sweetening effect through a well-characterized mechanism involving the activation of the T1R2-T1R3 sweet taste receptor and a subsequent G protein-mediated intracellular signaling cascade that leads to an increase in intracellular calcium and depolarization of the taste receptor cell. While quantitative data for Mogroside VI is not as abundant as for its counterpart, Mogroside V, the available information confirms its role as a potent natural sweetener. The experimental protocols detailed in this guide provide a framework for further research into the nuanced sweetening properties of Mogroside VI and other mogrosides, aiding in their effective utilization in various applications.

References

- 1. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globethesis.com [globethesis.com]

- 4. axolbio.com [axolbio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. easybuyingredients.com [easybuyingredients.com]

- 8. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US7344859B2 - Recombinant methods for expressing a functional sweet (T1R2/T1R3) taste receptor - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Separate Populations of Receptor Cells and Presynaptic Cells in Mouse Taste Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 15. researchgate.net [researchgate.net]

- 16. Optimal sensory evaluation protocol to model concentration–response curve of sweeteners [agris.fao.org]

Mogroside VI A: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside VI A is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, which are the principal sweetening components of monk fruit, this compound is of significant interest for its potential therapeutic applications. While extensive research has been conducted on the pharmacological properties of the more abundant Mogroside V, specific data on this compound remains comparatively limited. This technical guide synthesizes the available information on this compound and closely related mogrosides to provide a comprehensive overview of its potential pharmacological activities, mechanisms of action, and relevant experimental protocols. It is important to note that many of the detailed findings presented herein are derived from studies on other mogrosides and should be considered as indicative of the potential properties of this compound, warranting further dedicated investigation.

Core Pharmacological Properties

Mogrosides, as a class of compounds, have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and metabolic regulatory activities.[1] These properties are attributed to their unique chemical structure.

Antioxidant Activity

Anti-inflammatory Effects

Mogrosides have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4] Research on other mogrosides, such as Mogroside V, has demonstrated the ability to suppress the activation of key inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[5] This suggests that this compound may also possess anti-inflammatory properties, a hypothesis that requires direct experimental validation.

Metabolic Regulation

Several studies have highlighted the potential of mogrosides in regulating glucose and lipid metabolism.[1] Mogroside-rich extracts have been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[1] Activation of AMPK can lead to improved glucose uptake and fatty acid oxidation, suggesting a potential role for mogrosides in the management of metabolic disorders.

Quantitative Data Summary

The following tables summarize the available quantitative data for various mogrosides, providing a comparative basis for estimating the potential potency of this compound.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activities of Mogrosides

| Compound/Extract | Assay | Target/Cell Line | Endpoint | Result |

| Mogroside Extract (containing 4.58% Mogroside VI) | DPPH Radical Scavenging | - | IC50 | 1118.1 µg/mL[3] |

| Mogroside Extract (containing 4.58% Mogroside VI) | ABTS Radical Scavenging | - | IC50 | 1473.2 µg/mL[3] |

| Mogroside V | LPS-induced RAW 264.7 macrophages | NO production | IC50 | Not explicitly stated, but significant inhibition observed[4] |

| Mogroside IIIE | LPS-induced RAW 264.7 macrophages | NO production | IC50 | Not explicitly stated, but significant inhibition observed |

Table 2: In Vivo Anti-inflammatory and Metabolic Effects of Mogrosides

| Compound/Extract | Animal Model | Condition | Dose | Key Finding |

| Mogroside Extract | Alloxan-induced diabetic mice | Diabetes | 100, 300, 500 mg/kg | Significant decrease in serum glucose and lipids[6] |

| Mogroside V | LPS-induced acute lung injury in mice | Inflammation | 5, 10 mg/kg | Attenuation of inflammatory cell infiltration and pro-inflammatory cytokine production |

Signaling Pathways and Experimental Workflows

The pharmacological effects of mogrosides are mediated through the modulation of various signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for assessing anti-inflammatory activity.

References

- 1. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajol.info [ajol.info]

- 4. researchgate.net [researchgate.net]

- 5. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. ABC Herbalgram Website [herbalgram.org]

In Vitro Biological Activity of Mogroside VI A: A Technical Guide Based on Current Research of the Mogroside Family

Disclaimer: Scientific literature extensively details the in vitro biological activities of various mogrosides, particularly Mogroside V. However, specific research on the biological functions of Mogroside VI A is currently limited. This guide provides a comprehensive overview of the known in vitro activities of closely related mogrosides, primarily Mogroside V, to infer the potential therapeutic properties of this compound for researchers, scientists, and drug development professionals. All data and pathways described herein, unless otherwise specified, pertain to Mogroside V and should be considered as a predictive framework for this compound, pending direct experimental validation.

Introduction to Mogrosides

Mogrosides are a group of triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] These compounds are renowned for their intense sweetness without contributing calories, making them popular natural sweeteners.[2] Beyond their sweetness, emerging research has highlighted a spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.[2][3] The mogroside family includes several derivatives, such as Mogroside IV, V, and VI, which differ in the number and position of glucose moieties attached to the mogrol aglycone.[2] While Mogroside V is the most abundant and extensively studied, this guide will focus on its properties to build a foundational understanding for the potential activities of this compound.

Anticancer Activity

The potential of mogrosides to inhibit cancer cell proliferation and induce apoptosis is a significant area of investigation. In vitro studies have demonstrated the cytotoxic effects of mogroside extracts and isolated compounds against various cancer cell lines.

Quantitative Data on Anticancer Activity of Mogroside V

The following table summarizes the in vitro anticancer effects of a Mogroside V-rich extract (MOG) and a purified Mogroside V formulation (LLE) on different cancer cell lines.

| Cell Line | Cancer Type | Compound | Effective Concentration | Effect | Citation |

| T24 | Bladder Cancer | LLE | ≥2 µg/ml | Significant cell viability reduction | [2] |

| PC-3 | Prostate Cancer | LLE | ≥2 µg/ml | Significant cell viability reduction | [2] |

| MDA-MB231 | Breast Cancer | LLE | ≥2 µg/ml | Significant cell viability reduction | [2] |

| A549 | Lung Cancer | LLE | ≥2 µg/ml | Significant cell viability reduction | [2] |

| HepG2 | Liver Cancer | LLE | ≥2 µg/ml | Significant cell viability reduction | [2] |

| T24 | Bladder Cancer | MOG | ≥1.5 mg/ml | Significant cell viability reduction | [2] |

| PC-3 | Prostate Cancer | MOG | ≥1.5 mg/ml | Significant cell viability reduction | [2] |

| MDA-MB231 | Breast Cancer | MOG | ≥1.5 mg/ml | Significant cell viability reduction | [2] |

| A549 | Lung Cancer | MOG | ≥1.5 mg/ml | Significant cell viability reduction | [2] |

| HepG2 | Liver Cancer | MOG | ≥1.5 mg/ml | Significant cell viability reduction | [2] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., T24, PC-3, MDA-MB231, A549, HepG2) in 96-well plates at a density of 1-2 x 10^5 cells/ml and incubate for 24 hours.[1]

-

Treatment: Treat the cells with varying concentrations of the mogroside product (e.g., LLE or MOG) for 72 hours.[2]

-

MTT Addition: Add MTT reagent (1 mg/ml) to each well and incubate for 3 hours.[2]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Signaling Pathways in Anticancer Activity of Mogroside V

Mogroside V has been shown to modulate several signaling pathways implicated in cancer progression, primarily the STAT3 pathway .

Mogroside V inhibits the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[4] This inhibition leads to the downregulation of pro-proliferative genes and the upregulation of cell cycle inhibitors.

Anti-inflammatory Activity

Mogrosides have demonstrated potent anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity of Mogroside V

The following table summarizes the inhibitory effects of Mogroside V on the production of inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Inflammatory Marker | Cell Line | Treatment | Effect | Citation |

| Prostaglandin E2 (PGE2) | RAW 264.7 | Mogroside V | Significant inhibition | [5] |

| Cyclooxygenase-2 (COX-2) | RAW 264.7 | Mogroside V | Significant inhibition | [5] |

| Nitric Oxide (NO) | RAW 264.7 | Mogroside V | Significant inhibition | [6] |

| TNF-α | RAW 264.7 | Mogroside V | Significant inhibition | [6] |

| IL-1β | RAW 264.7 | Mogroside V | Significant inhibition | [7] |

| IL-6 | RAW 264.7 | Mogroside V | Significant inhibition | [7] |

Experimental Protocols

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of Mogroside V for a specified time (e.g., 2 hours).[8]

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[8]

-

Analysis: After incubation, collect the cell supernatant to measure the levels of inflammatory mediators (e.g., NO, PGE2, cytokines) using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines). Cell lysates can be used for Western blot analysis of protein expression.

Signaling Pathways in Anti-inflammatory Activity of Mogroside V

Mogroside V exerts its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.

LPS stimulation activates the TLR4 receptor, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which culminate in the production of pro-inflammatory mediators. Mogroside V has been shown to inhibit the phosphorylation of key proteins in these pathways, such as IκBα, p65 (a subunit of NF-κB), ERK, JNK, and p38 MAPK.[7][8]

Antioxidant Activity

Mogrosides possess significant antioxidant properties, enabling them to scavenge free radicals and protect cells from oxidative damage.

Quantitative Data on Antioxidant Activity of Mogroside V

The following table presents the radical scavenging activity of Mogroside V and a related compound, 11-oxo-mogroside V, as measured by their EC50 values.

| Radical | Compound | EC50 (µg/ml) | Citation |

| Superoxide Anion (O2•−) | 11-oxo-mogroside V | 4.79 | [9] |

| Hydrogen Peroxide (H2O2) | 11-oxo-mogroside V | 16.52 | [9] |

| Hydroxyl Radical (•OH) | Mogroside V | 48.44 | [9] |

| Hydroxyl Radical (•OH) | 11-oxo-mogroside V | 146.17 | [9] |

Experimental Protocols

These are common spectrophotometric assays to evaluate the antioxidant capacity of a compound.

-

DPPH Assay: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is mixed with the test compound. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically.

-

ABTS Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated and mixed with the test compound. The scavenging of the ABTS radical by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

-

Calculation: The percentage of radical scavenging is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the radicals) is determined.

Conclusion and Future Directions

The extensive in vitro data available for Mogroside V strongly suggest that mogrosides, as a class of compounds, possess significant therapeutic potential. The demonstrated anticancer, anti-inflammatory, and antioxidant activities, mediated through the modulation of key cellular signaling pathways, provide a solid foundation for further investigation.

For researchers and drug development professionals, the information presented here on Mogroside V serves as a valuable starting point for exploring the bioactivities of other mogrosides, including the less-studied this compound. It is crucial to conduct direct in vitro and in vivo studies on this compound to validate these predicted activities, determine its specific potency, and elucidate its precise mechanisms of action. Such research will be instrumental in unlocking the full therapeutic potential of the entire mogroside family.

References

- 1. Anticancer and Antioxidant Effects of Bioactive Extracts from Monk Fruit (Siraitia grosvenori) with Potential Clinical Implications [scivisionpub.com]

- 2. scivisionpub.com [scivisionpub.com]

- 3. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. Mogroside V inhibits LPS-induced COX-2 expression/ROS production and overexpression of HO-1 by blocking phosphorylation of AKT1 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

Mogroside VI A: A Comprehensive Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside VI A is a cucurbitane-type triterpenoid glycoside and a key sweetening component isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). As a natural, non-caloric sweetener, it holds significant interest for the food, beverage, and pharmaceutical industries. Understanding its physicochemical properties, particularly solubility and stability, is paramount for formulation development, quality control, and ensuring efficacy and safety in its applications. This technical guide provides an in-depth overview of the available scientific data on the solubility and stability of this compound, supplemented with data from the closely related and more extensively studied Mogroside V where specific data for this compound is not available.

Solubility of this compound

The solubility of this compound is a critical parameter for its application in various formulations. As a glycoside, its solubility is influenced by the polarity of the solvent, temperature, and the presence of co-solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, technical data sheets and studies on related mogrosides provide valuable insights. The available data is summarized in the table below. For comparative purposes, data for the closely related Mogroside V and Mogroside VI are also included.

| Compound | Solvent | Temperature (°C) | Solubility | Concentration (mM) | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | 15 mg/mL[1] | 10.35[1] | Requires sonication and warming.[1] |

| Mogroside VI | Water | Not Specified | ≥ 50 mg/mL[2] | ≥ 34.49[2] | Saturation unknown.[2] |

| Mogroside V | Dimethyl Sulfoxide (DMSO) | Not Specified | ~1 mg/mL[3] | ~0.78 | - |

| Mogroside V | Dimethylformamide (DMF) | Not Specified | ~1 mg/mL[3] | ~0.78 | - |

| Mogroside V | Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~10 mg/mL[3] | ~7.77 | Aqueous solution recommended for use within one day.[3] |

| Mogroside V | Methanol | Not Specified | Slightly soluble[4] | - | Requires sonication.[4] |

| Mogroside V | Water | Not Specified | Slightly soluble[4] | - | - |

Note: The structural similarities between this compound and Mogroside V suggest that their solubility profiles in various solvents are likely to be comparable, though empirical validation is necessary. Triterpenoid glycosides, in general, are lipophilic in their aglycone form but become more water-soluble with the addition of sugar moieties.[5] Their solubility in aqueous solutions can be pH-dependent.[6]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (crystalline solid)

-

Solvents: Purified water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) at various pH values (e.g., 3, 5, 7.4, 9)

-

Calibrated temperature-controlled shaker incubator

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV at 203-210 nm or Charged Aerosol Detector)

-

Analytical column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials.

-

Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After incubation, allow the vials to stand to let undissolved solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Centrifuge the sample to further separate any suspended solids.

-

Filter the supernatant through a 0.22 µm syringe filter to obtain a clear solution.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Develop and validate an HPLC method for the quantification of this compound. A typical method might involve a C18 column with a mobile phase of acetonitrile and water.[7][8]

-

Inject the filtered sample and the standard solutions into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL and mM.

-

Repeat the experiment at different temperatures to assess the temperature-dependent solubility.

-

Caption: Experimental workflow for solubility determination of this compound.

Stability of this compound

The stability of this compound under various environmental conditions is crucial for determining its shelf-life, storage conditions, and suitability for different manufacturing processes. Stability studies typically involve exposing the compound to stress conditions such as heat, light, and varying pH, and then quantifying the remaining intact compound and any degradation products.

Stability Profile

Experimental Protocols for Stability Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The following protocols are based on general guidelines and methods used for similar compounds.

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Procedure:

-

Prepare buffer solutions at various pH levels (e.g., pH 1.2, 3, 5, 7.4, 9, and 12).

-

Dissolve a known concentration of this compound in each buffer solution.

-

Store the solutions at a constant temperature (e.g., 40 °C or 60 °C) in sealed, light-protected containers.

-

At specified time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw samples.

-

Immediately neutralize the acidic or basic samples if necessary.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound and to detect any degradation products.

-

Calculate the degradation rate constant and half-life at each pH.

Objective: To assess the stability of this compound under elevated temperatures.

Procedure:

-

Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60 °C, 80 °C).

-

For solutions, prepare a solution of this compound in a suitable solvent and store it at elevated temperatures.

-

At specified time points, collect samples.

-

Analyze the samples by HPLC to quantify the amount of this compound remaining.

Objective: To determine the effect of light exposure on the stability of this compound.

Procedure (based on ICH Q1B guidelines):

-

Expose solid this compound and a solution of the compound to a light source that provides both visible and UV light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Compare the results to assess the extent of photodegradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Mogroside V | 88901-36-4 [chemicalbook.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. In Vitro and In Situ Characterization of Triterpene Glycosides From Cimicifuga racemosa Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]

Mogroside VI A: A Comprehensive Technical Guide to its Chemical Identity

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical identifiers of Mogroside VI A. This document aims to clarify the existing data and offer a consolidated reference for this compound of interest.

Executive Summary

This compound is a triterpenoid glycoside and a key sweetening component isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). Its potent sweetness makes it a subject of significant interest in the food and pharmaceutical industries. This guide provides a detailed summary of its chemical identifiers to aid in research and development activities. Furthermore, it disambiguates the identifiers of this compound from its closely related isomer, Mogroside VI.

Chemical Identity of this compound

This compound is distinguished by a specific isomeric structure. The primary and most reliable identifier for this compound is its Chemical Abstracts Service (CAS) number.

Tabulated Chemical Identifiers for this compound

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 2146088-13-1 | [1] |

| Molecular Formula | C₆₆H₁₁₂O₃₄ | [1] |

| Molecular Weight | 1449.58 g/mol | [1] |

| SMILES | C[C@@]1(--INVALID-LINK--O)--INVALID-LINK--O)O--INVALID-LINK--CO--INVALID-LINK--O)O--INVALID-LINK--CO--INVALID-LINK--O)O--INVALID-LINK--CO">C@([H])--INVALID-LINK--(CC[C@]7([H])--INVALID-LINK--CC--INVALID-LINK--O--INVALID-LINK--O)O--INVALID-LINK--CO">C@H--INVALID-LINK--O">C@@HO--INVALID-LINK--O">C@@HO--INVALID-LINK--CO)C | [1] |

Distinguishing this compound from Mogroside VI

It is crucial to differentiate this compound from its isomer, Mogroside VI. Mogroside VI has been associated with two CAS numbers, with one being an older, now replaced, registry number. The synonym "Neomogroside" is also used for Mogroside VI.

Tabulated Chemical Identifiers for Mogroside VI (Neomogroside)

The following table provides the chemical identifiers for Mogroside VI.

| Identifier | Value | Source |

| Current CAS Number | 189307-15-1 | [2][3] |

| Replaced CAS Number | 89590-98-7 | |

| Synonym | Neomogroside | [2] |

| Molecular Formula | C₆₆H₁₁₂O₃₄ | [2] |

| Molecular Weight | 1449.588 g·mol⁻¹ | [2] |

| InChI | InChI=1S/C66H112O34/c1-24(9-13-37(63(4,5)88)97-55-25(22-89-56-50(84)44(78)39(73)29(18-67)91-56)38(72)49(83)60(99-55)100-59-53(87)47(81)42(76)32(21-70)94-59)26-15-16-64(6)34-12-10-27-28(66(34,8)35(71)17-65(26,64)7)11-14-36(62(27,2)3)96-61-54(98-58-52(86)46(80)41(75)31(20-69)93-58)48(82)43(77)33(95-61)23-90-57-51(85)45(79)40(74)30(19-68)92-57/h10,24-26,28-61,67-88H,9,11-23H2,1-8H3/t24-,25-,26-,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60-,61+,64+,65-,66+/m1/s1 | [2] |

| InChIKey | KLARCXPUZABXOZ-SRMPMRICSA-N | [2] |

| SMILES | C--INVALID-LINK--(C)O)O[C@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O)O)O)O)CO[C@H]3--INVALID-LINK--CO)O)O)O">C@H[C@H]4CC[C@@]5([C@@]4(C--INVALID-LINK--C)O[C@H]8--INVALID-LINK--CO[C@H]9--INVALID-LINK--CO)O)O)O)O)O)O[C@H]1--INVALID-LINK--CO)O)O)O)C">C@HO)C)C | [2] |

Conclusion

Accurate identification of chemical compounds is fundamental to scientific research and development. This guide provides a clear and concise summary of the chemical identifiers for this compound, and distinguishes it from its isomer, Mogroside VI. It is recommended that researchers cite the specific CAS number when referencing these compounds to ensure clarity and avoid ambiguity.

References

Mogroside VI: A Technical Guide to its Natural Occurrence, Isomers, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Mogroside VI, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. This document details its natural occurrence, the chemical diversity of its isomers, and offers insights into its potential biological activities through related compounds.

Natural Occurrence of Mogroside VI

Mogroside VI is a naturally occurring sweet compound found exclusively in the fruit of Siraitia grosvenorii (monk fruit), a perennial vine native to Southern China.[1] While Mogroside V is the most abundant mogroside in ripe monk fruit, the concentration of Mogroside VI is highly dependent on the post-harvest processing of the fruit.[2][3]

Recent studies have shown that the content of Mogroside VI can increase significantly during post-ripening storage. One study demonstrated that after 14 days of storage, the content of Mogroside VI increased.[3] Another investigation revealed that post-ripening at 35°C for two weeks can lead to a more than two-fold increase in the Mogroside VI content.[3] This suggests that specific enzymatic processes during storage contribute to the glycosylation of mogroside precursors, leading to an accumulation of Mogroside VI.

Conversely, a study utilizing a highly sensitive HPLC-ESI-MS/MS method did not detect Mogroside VI in ten different batches of commercially sourced monk fruit, suggesting that its concentration in ripe, unprocessed fruit may be below the limit of detection or absent altogether. The biosynthesis of mogrosides, including Mogroside VI, occurs during the maturation of the fruit through a series of glycosylation steps starting from the aglycone mogrol.[4]

Table 1: Quantitative Data on Mogroside Content in Siraitia grosvenorii Fruit

| Mogroside | Concentration (mg/g dry weight) | Plant Part | Growth/Storage Condition | Reference |

| Total Mogrosides | 38.2 | Fruit | Not specified | [2] |

| Mogroside V | 8.0 - 13.0 | Fruit | Ripe | [2] |

| Mogroside VI | Not Detected | Fruit | 10 commercial batches | |

| Mogroside VI | Increased > 2-fold | Fruit | Post-ripening at 35°C for 14 days | [3] |

Isomers of Mogroside VI

Several isomers of Mogroside VI have been isolated and characterized from monk fruit extracts, highlighting the chemical diversity within this class of compounds. These isomers differ in the linkage of their glycosidic bonds.

-

Mogroside VIa and VIa1 : Two isomers of Mogroside VI, designated as Mogroside VIa and VIa1, have been identified. Their structures were elucidated using NMR and mass spectrometry. The exact glycosidic linkages that differentiate them from Mogroside VI have been characterized, though quantitative data on their natural abundance is not yet available.

-

11-deoxymogroside VI : The structure of this isomer has also been reported. As the name suggests, it lacks a hydroxyl group at the C-11 position of the mogrol core. Information on its natural concentration is currently unavailable.

The presence of these isomers underscores the complexity of mogroside biosynthesis and the potential for a wide range of sweet and bioactive compounds in monk fruit.

Experimental Protocols

Extraction and Isolation of Mogrosides

A general procedure for the extraction and isolation of mogrosides from monk fruit involves the following steps:

-

Extraction : Dried and powdered monk fruit is typically extracted with hot water or aqueous ethanol.

-

Purification : The crude extract is then subjected to column chromatography using macroporous adsorbent resins to remove impurities and enrich the mogroside fraction.

-

Fractionation : The enriched mogroside fraction is further separated into individual mogrosides using techniques like high-performance liquid chromatography (HPLC).

Quantitative Analysis of Mogroside VI

A sensitive and specific method for the quantification of Mogroside VI and other mogrosides involves High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient elution with acetonitrile and water (often containing a small amount of formic acid to improve peak shape) is employed.

-

Detection : Mass spectrometry is used for detection and quantification, offering high selectivity and sensitivity.

-

Biosynthesis and Potential Biological Activity

Mogroside Biosynthesis Pathway

The biosynthesis of mogrosides, including Mogroside VI, is a multi-step process that occurs during the development and maturation of the monk fruit.[4] The pathway begins with the synthesis of the triterpenoid backbone, mogrol, which then undergoes a series of glycosylations catalyzed by UDP-glucosyltransferases.

Caption: Simplified pathway of mogroside biosynthesis.

Potential Signaling Pathway Involvement

While specific studies on the signaling pathways modulated by Mogroside VI are limited, research on the structurally similar and more abundant Mogroside V provides valuable insights. Mogroside V has been shown to exhibit anti-inflammatory effects by modulating key signaling pathways. For instance, in a study on neuroinflammation, Mogroside V was found to inhibit the Toll-like receptor 4 (TLR4)-Myeloid differentiation primary response 88 (MyD88) pathway and activate the AKT/AMPK-Nrf2 signaling pathway.[5]

Caption: Potential signaling pathways modulated by Mogroside V.

Given the structural similarity between Mogroside V and Mogroside VI, it is plausible that Mogroside VI may exert similar biological effects through these or related pathways. However, further research is required to confirm the specific molecular targets and mechanisms of action of Mogroside VI and its isomers.

Future Directions

This technical guide highlights the current understanding of Mogroside VI. Key areas for future research include:

-

Quantitative Analysis : Comprehensive studies to quantify Mogroside VI and its isomers in different parts of the Siraitia grosvenorii plant at various stages of growth and under different post-harvest conditions.

-

Isolation and Characterization : Development of efficient protocols for the preparative isolation of Mogroside VI and its isomers to facilitate further biological and pharmacological studies.

-

Biological Activity : In-depth investigation of the specific biological activities and signaling pathways modulated by pure Mogroside VI and its isomers to understand their therapeutic potential.

This information will be crucial for the quality control of monk fruit extracts and for the potential development of Mogroside VI and its isomers as novel natural sweeteners or therapeutic agents.

References

- 1. Siraitia grosvenorii - Wikipedia [en.wikipedia.org]

- 2. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Mogroside - Wikipedia [en.wikipedia.org]

- 5. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Isolation and Purification of Mogroside VI A from Monk Fruit (Siraitia grosvenorii)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mogroside VI A is a cucurbitane-type triterpenoid glycoside and an isomer of Mogroside VI, found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] These compounds are of significant interest due to their intense sweetness, low caloric value, and potential pharmacological activities, including antioxidant and anti-inflammatory effects.[2][3][4] Mogroside V is the most abundant of these glycosides, and its sweetness can be up to 250 times that of sucrose.[2][3][5] The complex mixture of mogrosides in monk fruit necessitates multi-step purification protocols to isolate specific compounds like this compound for research and drug development purposes.

This document provides a detailed protocol for the isolation and purification of this compound from monk fruit, based on established methodologies for mogroside extraction and separation.

Data Presentation

Table 1: Summary of Mogroside Content and Purification Yields (Illustrative)

| Parameter | Value | Reference |

| Total Mogrosides in Dried Fruit | ~0.5% - 1% (w/w) | [6] |

| Mogroside V Content in Total Mogrosides | >50% | [7] |

| Purity of Mogroside V after Macroporous Resin | 10.7% | [8][9] |

| Purity of Mogroside V after Silica Gel & Semi-Prep HPLC | >99% | [10] |

| Overall Yield of Total Mogrosides (Flash Extraction) | 8.6% | [11] |

| Purity of Total Mogrosides after Chromatography | >92% | [11] |

Note: Data for this compound is not explicitly available in the cited literature; the table presents data for the more abundant Mogroside V and total mogrosides to provide a general expectation of yields and purity levels achievable with these methods.

Experimental Protocols

Extraction of Crude Mogrosides from Monk Fruit

This protocol outlines a solvent extraction method to obtain a crude extract rich in mogrosides.

Materials:

-

Dried monk fruit (Siraitia grosvenorii)

-

70% Aqueous Ethanol

-

Homogenizer/Blender

-

Filter paper or centrifuge

-

Rotary evaporator

Protocol:

-

Grind the dried monk fruit into a fine powder.

-

Macerate the powder in 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Extract the mixture at 60°C for 2 hours with constant stirring.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

Repeat the extraction process on the residue two more times to ensure maximum recovery.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude mogroside extract.

Purification of Mogrosides using Macroporous Resin Chromatography

This step serves to enrich the mogroside content and remove a significant portion of impurities.

Materials:

-

Crude mogroside extract

-

Chromatography column

-

Deionized water

Protocol:

-

Pre-treat the macroporous resin by washing sequentially with ethanol and then deionized water until the effluent is clear.

-

Pack the resin into a chromatography column.

-

Dissolve the crude extract in deionized water and load it onto the column.

-

Wash the column with deionized water to remove sugars, salts, and other polar impurities.

-

Elute the adsorbed mogrosides with an appropriate concentration of aqueous ethanol (e.g., 40-60%).[8][9][11]

-

Collect the eluate and concentrate it using a rotary evaporator to obtain a mogroside-enriched fraction.

Isolation of this compound using Silica Gel Chromatography

This step separates the mogrosides based on their polarity.

Materials:

-

Mogroside-enriched fraction

-

Silica gel (100-200 mesh)

-

Chromatography column

-

Elution solvents (e.g., a gradient of ethyl acetate and ethanol)[12]

Protocol:

-

Prepare a slurry of silica gel in the initial elution solvent and pack it into a chromatography column.

-

Adsorb the mogroside-enriched fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity, for instance, starting with a higher ratio of ethyl acetate to ethanol and gradually increasing the ethanol concentration.[12]

-

Collect fractions and monitor the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing this compound.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final step is crucial for obtaining high-purity this compound.

Materials:

-

Partially purified this compound fraction

-

HPLC-grade acetonitrile and water

-

0.1% Formic acid or acetic acid (optional, to improve peak shape)

Protocol:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Dissolve the partially purified this compound fraction in the mobile phase.

-

Inject the sample onto the column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water. A typical mobile phase could be a mixture of acetonitrile and water (e.g., 22:78 v/v).[10]

-

Monitor the elution profile at a suitable wavelength (e.g., 203 nm or 210 nm).[10][13][14]

-

Collect the peak corresponding to this compound.

-

Combine the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize to obtain pure this compound powder.

Visualization

Experimental Workflow

Caption: Workflow for this compound Isolation and Purification.

Logical Relationship of Purification Steps

Caption: Logic of the Multi-Step Purification Process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. maxapress.com [maxapress.com]

- 8. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]